3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline is a chemical compound with the molecular formula C9H14N4 and a molecular weight of 178.23 g/mol This compound is characterized by its unique structure, which includes a hydrazinyl group attached to a tetrahydrocinnoline backbone
Preparation Methods
The synthesis of 3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 6-methyl-5,6,7,8-tetrahydrocinnoline with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to yield the desired product . Industrial production methods may involve bulk manufacturing processes, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts and specific temperature and pressure conditions to optimize the reaction yields .
Scientific Research Applications
3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new medications.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline can be compared with other similar compounds, such as:
6-Methyl-5,6,7,8-tetrahydrocinnoline: Lacks the hydrazinyl group, resulting in different chemical and biological properties.
3-Hydrazinyl-5,6,7,8-tetrahydrocinnoline: Similar structure but without the methyl group, leading to variations in reactivity and applications.
3-Hydrazinyl-6-methylcinnoline: Differs in the degree of hydrogenation of the cinnoline ring, affecting its stability and reactivity.
The presence of the hydrazinyl and methyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(6-methyl-5,6,7,8-tetrahydrocinnolin-3-yl)hydrazine |
InChI |
InChI=1S/C9H14N4/c1-6-2-3-8-7(4-6)5-9(11-10)13-12-8/h5-6H,2-4,10H2,1H3,(H,11,13) |
InChI Key |
OGDADSDOQBKGPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NN=C(C=C2C1)NN |
Origin of Product |
United States |
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